Cas no 1238870-45-5 (N-[5-Chloro-2-(4-morpholinyl)phenyl]-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-propenamide)
![N-[5-Chloro-2-(4-morpholinyl)phenyl]-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-propenamide structure](https://it.kuujia.com/scimg/cas/1238870-45-5x500.png)
1238870-45-5 structure
Nome del prodotto:N-[5-Chloro-2-(4-morpholinyl)phenyl]-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-propenamide
N-[5-Chloro-2-(4-morpholinyl)phenyl]-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
- 1238870-45-5
- Z449721964
- EN300-24104532
- N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
- N-[5-Chloro-2-(4-morpholinyl)phenyl]-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-propenamide
-
- Inchi: 1S/C19H20ClN5O2/c1-12-16(13(2)24-23-12)9-14(11-21)19(26)22-17-10-15(20)3-4-18(17)25-5-7-27-8-6-25/h3-4,9-10H,5-8H2,1-2H3,(H,22,26)(H,23,24)
- Chiave InChI: NRDQWGZCOHQWFM-UHFFFAOYSA-N
- Sorrisi: C(NC1=CC(Cl)=CC=C1N1CCOCC1)(=O)C(C#N)=CC1=C(C)NN=C1C
Proprietà calcolate
- Massa esatta: 385.1305526g/mol
- Massa monoisotopica: 385.1305526g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 4
- Complessità: 613
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 94Ų
Proprietà sperimentali
- Densità: 1.375±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 676.2±55.0 °C(Predicted)
- pka: 9.39±0.70(Predicted)
N-[5-Chloro-2-(4-morpholinyl)phenyl]-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24104532-0.05g |
1238870-45-5 | 95% | 0.05g |
$246.0 | 2024-06-19 |
N-[5-Chloro-2-(4-morpholinyl)phenyl]-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-propenamide Letteratura correlata
-
1. Back matter
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
1238870-45-5 (N-[5-Chloro-2-(4-morpholinyl)phenyl]-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-propenamide) Prodotti correlati
- 2137839-74-6(({1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazol-4-yl}methyl)(methyl)amine)
- 2116763-10-9(1-(5-Bromonaphthalen-2-yl)cyclopropane-1-carbonitrile)
- 2228765-41-9(methyl 3-(furan-2-yl)-2-hydroxy-3-methylbutanoate)
- 2228811-85-4(tert-butyl N-{4-1-(piperidin-4-yl)ethylphenyl}carbamate)
- 2228158-02-7(2-(2,2,3,3-tetramethylcyclopropyl)azetidine)
- 717840-40-9(ethyl 5-amino-3,4-dimethylthieno2,3-cpyridazine-6-carboxylate)
- 861208-79-9(1-benzoyl-3-(1H-1,3-benzodiazol-5-yl)thiourea)
- 2639406-45-2(3-bromo-4-(tert-butoxy)carbonyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-6-carboxylic acid)
- 1803588-68-2(1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid)
- 2023645-69-2({1-2-(pyrrolidin-1-yl)ethylcyclopropyl}methanol)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
